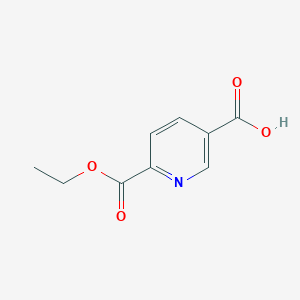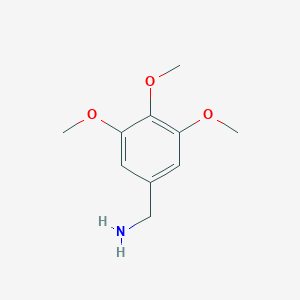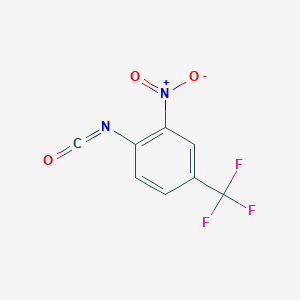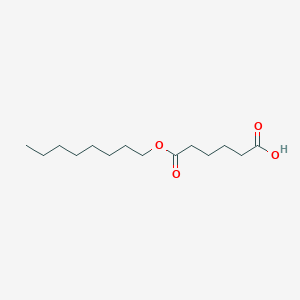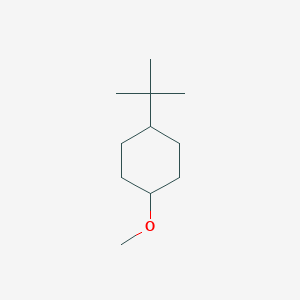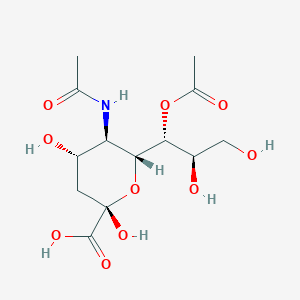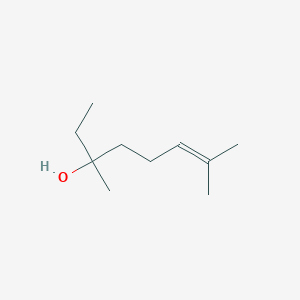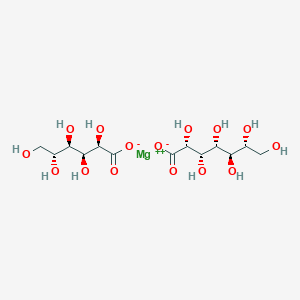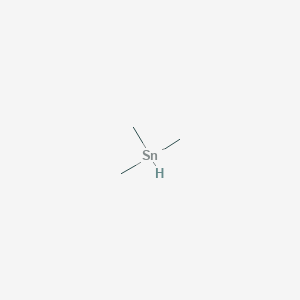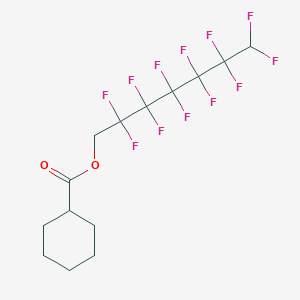
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl cyclohexanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl cyclohexanecarboxylate is a fluorinated compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a member of the perfluoroalkyl carboxylates family and is commonly used as a surfactant in various industries. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound are discussed in
Mécanisme D'action
The mechanism of action of 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl cyclohexanecarboxylate is not fully understood. However, it is believed that its unique fluorinated structure contributes to its surfactant properties. The fluorinated tail of the molecule is hydrophobic, while the carboxylate head is hydrophilic, allowing it to solubilize both hydrophobic and hydrophilic compounds.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl cyclohexanecarboxylate on living organisms are not well studied. However, studies have shown that perfluoroalkyl carboxylates can accumulate in the liver and kidneys of animals and humans, potentially leading to toxic effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl cyclohexanecarboxylate in lab experiments include its ability to solubilize hydrophobic compounds, its low toxicity, and its stability in various environmental conditions. However, its high cost and limited availability may limit its use in some experiments.
Orientations Futures
There are several future directions for research on 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl cyclohexanecarboxylate. One area of research is the development of new drug delivery systems using this compound as a surfactant. Another area of research is the use of this compound as a coating material for medical devices and water treatment membranes. Additionally, there is a need for more studies on the environmental fate and toxicity of this compound.
Méthodes De Synthèse
The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl cyclohexanecarboxylate involves the reaction of cyclohexanecarboxylic acid with 1-bromoperfluoroheptane in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent, such as dimethylformamide, at elevated temperatures. The product is then purified using column chromatography to obtain a pure compound.
Applications De Recherche Scientifique
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl cyclohexanecarboxylate has been extensively studied for its potential applications in various fields. In the biomedical field, it has been used as a surfactant in drug delivery systems due to its ability to enhance the solubility of hydrophobic drugs. It has also been used as a coating material for medical devices to prevent biofouling and improve biocompatibility.
In the environmental field, this compound has been used as a surfactant in soil and water remediation processes due to its ability to solubilize hydrophobic contaminants. It has also been used as a coating material for membranes in water treatment systems to improve their fouling resistance.
Propriétés
Numéro CAS |
18770-66-6 |
|---|---|
Nom du produit |
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl cyclohexanecarboxylate |
Formule moléculaire |
C14H14F12O2 |
Poids moléculaire |
442.24 g/mol |
Nom IUPAC |
2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl cyclohexanecarboxylate |
InChI |
InChI=1S/C14H14F12O2/c15-9(16)11(19,20)13(23,24)14(25,26)12(21,22)10(17,18)6-28-8(27)7-4-2-1-3-5-7/h7,9H,1-6H2 |
Clé InChI |
YEMPQFJFKKYOLT-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
SMILES canonique |
C1CCC(CC1)C(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Synonymes |
Cyclohexanecarboxylic acid 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



